molecular formula C17H22ClNO4 B1388119 4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate CAS No. 1219175-04-8

4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1388119
CAS No.: 1219175-04-8
M. Wt: 339.8 g/mol
InChI Key: KAZMRFPFSQRNLR-MGPQQGTHSA-N
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Description

4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound features various substituents, including a tert-butyl group, a methyl group, and a 4-chloro-phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of substituents: The tert-butyl, methyl, and 4-chloro-phenyl groups can be introduced through various substitution reactions, often involving organometallic reagents or halogenation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The substituents on the pyrrole ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, organometallic reagents, or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-phenylpyrrole-2,4-dicarboxylate: Lacks the 4-chloro substituent.

    4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-fluoro-phenyl)pyrrole-2,4-dicarboxylate: Contains a fluorine atom instead of chlorine.

Uniqueness

The presence of the 4-chloro-phenyl group in 4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate may confer unique chemical and biological properties, such as altered reactivity or binding affinity to molecular targets.

Properties

IUPAC Name

4-O-tert-butyl 2-O-methyl (2R,4R,5S)-5-(4-chlorophenyl)pyrrolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-15(20)12-9-13(16(21)22-4)19-14(12)10-5-7-11(18)8-6-10/h5-8,12-14,19H,9H2,1-4H3/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZMRFPFSQRNLR-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(NC1C2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](N[C@@H]1C2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 2
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 3
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 5
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
4-(Tert-butyl) 2-methyl (2R,4R,5S)-5-(4-chloro-phenyl)tetrahydro-1H-pyrrole-2,4-dicarboxylate

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